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Compound of Interest

Compound Name: CamA-IN-1

Cat. No.: B15566355 Get Quote

This document provides a comprehensive technical guide for researchers, scientists, and drug

development professionals on the proper sourcing, handling, and authentication of the CAMA-1

human breast cancer cell line. Adherence to these guidelines is critical for ensuring the validity,

reproducibility, and integrity of experimental data.

Sourcing and Characteristics of CAMA-1
Origin and Development
The CAMA-1 cell line was established in 1975 by Jorgen Fogh at the Sloan-Kettering Institute

for Cancer Research.[1][2] It was derived from a pleural effusion of a 51-year-old Caucasian

female with malignant adenocarcinoma of the breast.[1] This cell line is classified as a luminal

B subtype of breast cancer and is known to be estrogen-receptor (ER) and progesterone-

receptor (PR) positive, and Her2-negative.

Key Biological and Genetic Features
CAMA-1 is an adherent epithelial-like cell line. It is tumorigenic and forms poorly differentiated

grade III tumors in nude mice. Genetically, it possesses several well-documented mutations

that are critical for its use as a cancer model, including oncogenic mutations in PTEN and

TP53, amplification of the cyclin D1 gene, and a truncating mutation in the E-cadherin (CDH1)

gene.

Table 1: CAMA-1 Cell Line Characteristics
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Characteristic Description

ATCC Number HTB-21

Organism Homo sapiens (Human)

Tissue
Mammary Gland / Breast; Metastatic Site:

Pleural Effusion

Disease Malignant Adenocarcinoma

Cell Type Epithelial

Gender Female

Age 51 Years

Ethnicity Caucasian

Morphology Adherent, patchy, rounded morphology

| Growth Properties | Adherent |

Recommended Culture Conditions
Successful culture of CAMA-1 requires specific media and conditions. The base medium

recommended by ATCC is Eagle's Minimum Essential Medium (EMEM).

Table 2: Recommended Culture Protocol
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Parameter Recommendation

Base Medium
ATCC-formulated Eagle's Minimum
Essential Medium (Catalog No. 30-2003)

Complete Growth Medium
Base medium supplemented with 10% Fetal

Bovine Serum (FBS)

Atmosphere 5% CO₂ in air

Temperature 37.0°C

Subculture

Briefly rinse with 0.25% (w/v) Trypsin-0.53 mM

EDTA solution. Add 2.0-3.0 mL of Trypsin-EDTA

and incubate for 5-15 minutes at 37°C until the

cell layer is dispersed. Neutralize with complete

growth medium.

| Doubling Time | Approximately 72.94 hours |

Reputable Commercial Suppliers
To ensure the use of an authenticated, low-passage stock, CAMA-1 should be obtained from a

reputable cell bank.

Table 3: Reputable Suppliers of CAMA-1

Supplier Catalog Number

ATCC HTB-21

Fisher Scientific ATCC HTB-21

LGC Standards ATCC-HTB-21

| AcceGen | ABC-TC0113 |

Authentication of the CAMA-1 Cell Line
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Routine authentication is mandatory to prevent cross-contamination and genetic drift, which

can invalidate research findings. The primary methods for authentication are Short Tandem

Repeat (STR) profiling, mycoplasma testing, and karyotyping.
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Figure 1: CAMA-1 Sourcing and Authentication Workflow
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Figure 1: CAMA-1 Sourcing and Authentication Workflow
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Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines. It involves the analysis of

polymorphic, short, repetitive DNA sequences at specific loci. The resulting profile is a unique

genetic fingerprint that can be compared to reference databases.

Table 4: CAMA-1 Genetic and Authentication Markers

Marker Type Details

Karyotype
Hypertriploid with a modal chromosome
number of 80 (range 68-83).

Antigen Profile
Blood Type: O; Rh+: +; HLA: A10, A11, B12,

B18.

STR Profile

Must match the reference profile in databases

like ATCC or DSMZ. A match of ≥80% is

required for authentication.

| Key Mutations | CDH1: c.1712-1G>A (Homozygous)PTEN: p.Asp92His (c.274G>C)

(Heterozygous)TP53: p.Arg280Thr (c.839G>C) (Homozygous) |

Mycoplasma Detection
Mycoplasma are common and insidious contaminants of cell cultures that can alter cell

physiology and lead to erroneous results. Routine testing is essential. PCR-based methods are

highly sensitive and rapid.

Karyotyping
Karyotyping provides a visual profile of the chromosomes, allowing for the detection of major

chromosomal abnormalities and confirming the human origin of the cell line. For CAMA-1, this

analysis should confirm a hypertriploid state with a modal number of 80 chromosomes.

Key Signaling Pathways in CAMA-1
The genetic makeup of CAMA-1 makes it a valuable model for studying specific cancer-related

signaling pathways.
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Estrogen Receptor (ER) Signaling
As an ER-positive cell line, CAMA-1 is responsive to estrogen, which promotes its proliferation.

This makes it a standard model for studying endocrine therapy, such as the effects of

tamoxifen.

Figure 2: Simplified Estrogen Receptor Signaling
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Figure 2: Simplified Estrogen Receptor Signaling

PI3K/AKT/mTOR Pathway
CAMA-1 harbors a heterozygous mutation in the PTEN gene. PTEN is a tumor suppressor that

negatively regulates the PI3K/AKT/mTOR pathway. The mutation in CAMA-1 can lead to

dysregulation of this pathway, which is a key driver of cell growth, survival, and proliferation.
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Figure 3: Impact of PTEN Mutation
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Figure 3: Impact of PTEN Mutation

Appendix: Experimental Protocols
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A.1 Protocol: Mycoplasma Detection by PCR
This protocol is a general guideline for PCR-based mycoplasma detection.

Sample Preparation: Allow cells to grow to ~90-100% confluency. Let the culture sit in

unchanged media for at least 3 days. Collect 1 mL of the culture supernatant.

DNA Isolation (Optional but Recommended): Centrifuge the supernatant to pellet any cells

and debris. Isolate DNA from the pellet using a standard DNA extraction kit. Alternatively,

heat the supernatant at 95°C for 5-10 minutes.

PCR Amplification:

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and a

universal primer set targeting the 16S rRNA gene of mycoplasma species.

Add 1-5 µL of the prepared sample DNA to the master mix.

Include a positive control (mycoplasma DNA) and a negative control (sterile water).

Thermal Cycling: Run the PCR reaction using an appropriate thermal cycling program. A

typical program involves an initial denaturation, followed by 30-35 cycles of denaturation,

annealing, and extension, and a final extension step.

Analysis: Analyze the PCR products by agarose gel electrophoresis. A band of the expected

size (e.g., ~500 bp, depending on primers) in the sample lane indicates mycoplasma

contamination.

A.2 Protocol: Short Tandem Repeat (STR) Profiling
This protocol outlines the workflow for cell line authentication via STR analysis.

Sample Preparation: Create a cell pellet from a confluent culture flask (1-2 million cells) or

spot cells directly onto an FTA card.

DNA Extraction: Isolate high-quality genomic DNA from the cell pellet using a commercial

DNA extraction kit. If using FTA cards, a small punch from the card can be used directly in

the PCR reaction.
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PCR Amplification:

Amplify the extracted DNA using a commercial STR profiling kit (e.g., Promega

GenePrint® 10 System, Thermo Fisher Identifiler™). These kits contain primers for co-

amplification of at least 8 core STR loci (e.g., D5S818, D13S317, D7S820, D16S539,

vWA, TH01, TPOX, CSF1PO) plus Amelogenin for sex determination.

Follow the manufacturer's recommended thermal cycling conditions.

Fragment Analysis:

The fluorescently labeled PCR products are separated by size using capillary

electrophoresis on a genetic analyzer.

An internal size standard is run with each sample to ensure accurate sizing of the

fragments.

Data Analysis:

Use specialized software (e.g., GeneMapper™) to analyze the raw data and determine the

alleles present at each STR locus.

Compare the generated STR profile to the reference STR profile for CAMA-1 from the

supplier's database (e.g., ATCC).

An algorithm is used to calculate the percent match. A match of ≥80% confirms the cell

line's identity.

A.3 Protocol: Karyotyping
This protocol describes the process for preparing chromosome spreads for analysis.

Cell Culture and Mitotic Arrest:

Plate CAMA-1 cells and culture until they are in the exponential growth phase.

Add a mitotic inhibitor, such as colcemid (10 µg/mL), to the culture medium and incubate

for 8-12 hours to arrest cells in metaphase.
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Cell Harvesting:

Trypsinize the cells to create a single-cell suspension.

Centrifuge the cells and discard the supernatant. Resuspend the pellet in PBS.

Hypotonic Treatment:

Centrifuge the cell suspension and resuspend the pellet in a hypotonic solution (e.g.,

0.56% KCl).

Incubate at room temperature for 15 minutes. This causes the cells to swell, which aids in

spreading the chromosomes.

Fixation:

Centrifuge the cells and gently resuspend the pellet in freshly prepared, ice-cold Carnoy's

fixative (3:1 methanol:glacial acetic acid).

Repeat the fixation step 2-3 times to ensure cells are properly fixed and cellular debris is

removed.

Slide Preparation:

Drop the fixed cell suspension from a height onto pre-cleaned, chilled microscope slides.

This action helps to rupture the cell membrane and spread the chromosomes.

Allow the slides to air dry.

Chromosome Banding and Analysis:

Treat the slides to induce G-banding (e.g., using trypsin) and then stain with Giemsa.

Examine the slides under a microscope. Capture images of well-spread metaphases.

Arrange the chromosomes in a standardized format (karyogram) to count the chromosome

number and identify any structural abnormalities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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